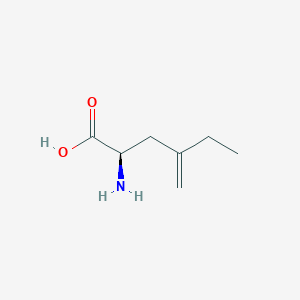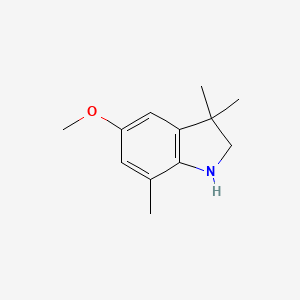
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound with the molecular formula C12H17NO It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Material: Indole is used as the starting material.
Alkylation: Introduction of methyl groups at positions 2 and 3 through alkylation reactions.
Methoxylation: Introduction of a methoxy group at position 5 through methoxylation reactions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form dihydro derivatives.
Substitution: Undergoes substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles and dihydroindoles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Acts as a fluorescent dye for biological imaging and microscopy.
Industry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Wirkmechanismus
The mechanism of action of 5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: Binds to specific receptors or enzymes, influencing their activity.
Pathways Involved: Participates in biochemical pathways related to its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methoxy-2,3,3-trimethylindoline: Similar structure with slight variations in the indole ring.
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro [2-1-benzopyran-2,2′-indoline]: Another related compound with different functional groups.
Uniqueness
5-methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
5-methoxy-3,3,7-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(14-4)6-10-11(8)13-7-12(10,2)3/h5-6,13H,7H2,1-4H3 |
InChI-Schlüssel |
KKXRYAPPQOIPCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NCC2(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13309244.png)

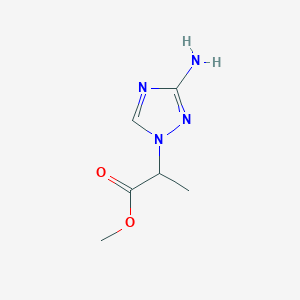
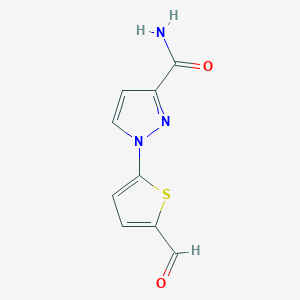


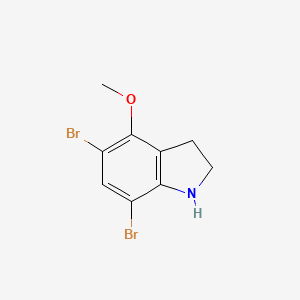
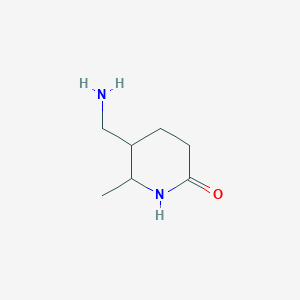
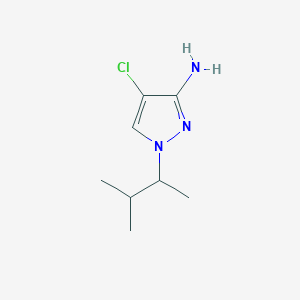
![(5-{[(4-Methoxybutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13309300.png)

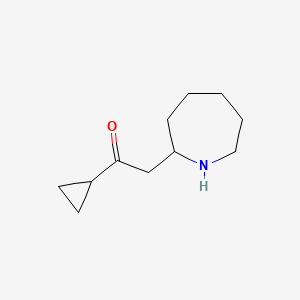
amine](/img/structure/B13309328.png)
